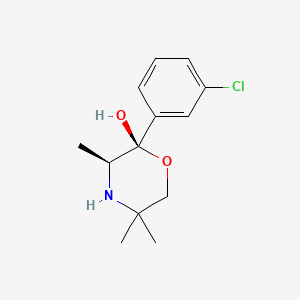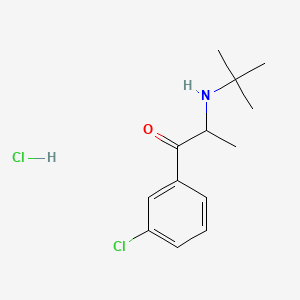
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BZT-1' and is a member of the benzothiazole family. BZT-1 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
BZT-1 acts as a dopamine transporter inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location of the synapse. BZT-1 has also been shown to have an affinity for other neurotransmitter transporters such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BZT-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. BZT-1 has also been shown to have antidepressant-like effects and to improve cognitive function in animal models.
実験室実験の利点と制限
BZT-1 has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. BZT-1 is also relatively easy to synthesize and can be obtained in high purity. However, BZT-1 also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. BZT-1 can also be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BZT-1. One potential direction is the development of new derivatives of BZT-1 that have improved pharmacokinetic properties and reduced toxicity. Another potential direction is the use of BZT-1 in combination with other drugs to treat various neurological disorders. Finally, BZT-1 could be used as a tool to study the role of dopamine in various neurological disorders, which could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone, or BZT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease. There are several future directions for research on BZT-1, including the development of new derivatives with improved pharmacokinetic properties and the use of BZT-1 in combination with other drugs to treat various neurological disorders.
合成法
The synthesis of BZT-1 involves the reaction between 2-mercaptobenzothiazole and 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization to obtain pure BZT-1.
科学的研究の応用
BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease.
特性
CAS番号 |
23384-66-9 |
|---|---|
製品名 |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
分子式 |
C15H10ClNOS2 |
分子量 |
319.8 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2 |
InChIキー |
QDOHUROGULDTKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
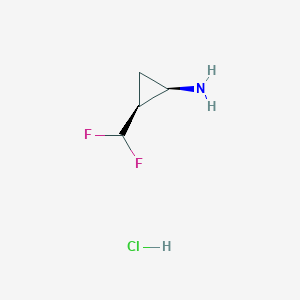
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)
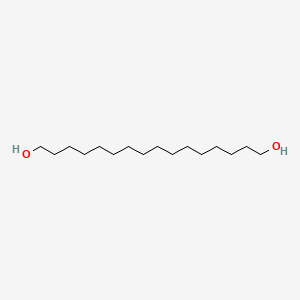
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)

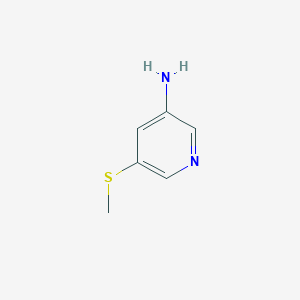
![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)
